molecular formula C20H16ClN3O3S2 B2490109 N-(3-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1251617-49-8

N-(3-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

Cat. No.: B2490109
CAS No.: 1251617-49-8
M. Wt: 445.94
InChI Key: GBYNPRDSRJWAJW-UHFFFAOYSA-N
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Description

The compound N-(3-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a 1,2,4-oxadiazole ring and a 3-chlorophenyl group. Key structural attributes include:

  • Sulfonamide group: The N-(3-chlorophenyl)-N-methyl sulfonamide moiety enhances hydrogen-bonding capacity and modulates solubility.
  • 1,2,4-Oxadiazole substituent: A heterocyclic ring linked to a 4-methylphenyl group, influencing steric and electronic characteristics.

Properties

IUPAC Name

N-(3-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3S2/c1-13-6-8-14(9-7-13)19-22-20(27-23-19)18-17(10-11-28-18)29(25,26)24(2)16-5-3-4-15(21)12-16/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYNPRDSRJWAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of sulfonamides that have shown promise in various therapeutic applications, particularly in oncology and antimicrobial treatments.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H17ClN4O2S
  • Molecular Weight : 372.87 g/mol
  • CAS Number : 39191-07-6

The presence of the oxadiazole ring and thiophene moiety contributes to its biological properties, enhancing interactions with biological targets.

Biological Activity Overview

Research has indicated that compounds containing oxadiazole and sulfonamide groups exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that derivatives of oxadiazole can induce apoptosis in cancer cells. For instance, compounds similar to the one have been evaluated for their effects on MCF-7 breast cancer cells, showing increased p53 expression and caspase-3 activation, leading to programmed cell death .
  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial activity. In vitro studies have shown that related compounds exhibit significant antimicrobial effects against various bacterial strains, making them candidates for further development as antibiotics .
  • Carbonic Anhydrase Inhibition : Recent research has highlighted the potential of 1,2,4-oxadiazole derivatives as selective inhibitors of carbonic anhydrases (hCA IX and XII), which are implicated in cancer progression. Some derivatives showed nanomolar activity against these enzymes .

Anticancer Studies

A study involving the evaluation of various oxadiazole derivatives found that specific modifications significantly enhanced anticancer activity. For example, compounds with a methyl group at the para position of the phenyl ring displayed improved potency against MCF-7 cells with IC50 values as low as 0.65 µM .

Antimicrobial Evaluation

In a comprehensive study assessing antimicrobial efficacy, related thiazole and thiophene compounds were tested against a panel of pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting strong antibacterial properties .

Data Tables

Compound NameStructureActivity TypeIC50 Value (µM)
Compound AStructureAnticancer0.65
Compound BStructureAntimicrobial1.98
Compound CStructurehCA Inhibitor0.89

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

Table 1: Structural Comparison with Analogues
Compound Name/ID Core Structure Key Substituents Functional Groups Reference
Target Compound Thiophene-sulfonamide 3-Chlorophenyl, 4-methylphenyl-oxadiazole Sulfonamide, 1,2,4-oxadiazole -
3-Chloro-N-phenyl-phthalimide (Ev1) Phthalimide 3-Chlorophenyl Imide
476483-99-5 (Ev5) Acetamide-triazole 4-Chlorophenyl, pyridinyl Sulfonamide, 1,2,4-triazole
Compound (Scheme 1) Propanamide-oxadiazole Substituted phenyl, thiazole 1,3,4-Oxadiazole, thiazole

Key Observations :

  • Thiophene vs. Phthalimide (Ev1) : The target’s thiophene core offers greater conformational flexibility compared to the rigid phthalimide scaffold in 3-chloro-N-phenyl-phthalimide. This may enhance binding to flexible enzyme pockets .
  • Oxadiazole Isomerism: The target’s 1,2,4-oxadiazole (vs.
  • Sulfonamide vs. Sulfanyl Linkers : The sulfonamide group in the target and 476483-99-5 (Ev5) improves hydrogen-bonding capacity compared to sulfanyl groups in compounds, which may enhance solubility and target engagement .

Substituent Effects

Table 2: Substituent Impact on Physicochemical Properties
Substituent Target Compound 3-Chloro-N-phenyl-phthalimide (Ev1) 476483-99-5 (Ev5)
Chlorophenyl Position 3-Chloro 3-Chloro 4-Chloro
Aromatic Heterocycle 1,2,4-Oxadiazole None (phthalimide) 1,2,4-Triazole
Methyl Group 4-Methylphenyl None Pyridinyl

Key Observations :

  • Heterocyclic Rings : The 1,2,4-oxadiazole in the target provides a balance of electron-withdrawing effects and steric bulk, contrasting with the electron-deficient triazole in Ev5 or the rigid thiazole in .

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